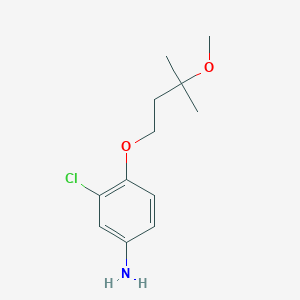![molecular formula C12H17NO3 B1310330 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde CAS No. 55589-46-3](/img/structure/B1310330.png)
4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde
Vue d'ensemble
Description
The compound 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde is a derivative of benzaldehyde with methoxy and dimethylaminoethoxy substituents. It is structurally related to vanillin, a well-known flavoring agent, and is of interest due to its potential applications in various fields, including organic synthesis and pharmaceuticals.
Synthesis Analysis
The synthesis of related methoxybenzaldehyde derivatives has been explored in several studies. For instance, a new synthesis method for 4-methoxybenzaldehyde was developed by reacting 4-hydroxybenzaldehyde with dimethyl sulfate in an anhydrous solvent, achieving a yield of over 98% under optimized conditions . Another study reported the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal as a key step in synthesizing 4-alkyl-3,5-dimethoxybenzaldehydes . Additionally, selective monomethylation of 2,4-dihydroxybenzaldehyde has been used to synthesize 4-methoxysalicylaldehyde, a compound with industrial relevance .
Molecular Structure Analysis
Spectroscopic and quantum chemical investigations have been conducted on similar compounds, such as 4-hexyloxy-3-methoxybenzaldehyde, using density functional theory (DFT). These studies include optimized geometry, vibrational frequencies, NMR chemical shifts, UV-vis spectra, HOMO-LUMO analysis, molecular electrostatic potential (MEP), thermodynamic parameters, and atomic charges . Crystal structures and Hirshfeld surface analyses of methoxybenzaldehyde oxime derivatives have also been reported, revealing different conformations and hydrogen-bonding patterns .
Chemical Reactions Analysis
The reactivity of methoxybenzaldehyde derivatives has been explored in various chemical reactions. For example, the synthesis of hydrazone compounds from 4-dimethylaminobenzohydrazide and different aldehydes, including 4-dimethylaminobenzaldehyde, has been described, with the resulting compounds showing potential antibacterial activities . Another study detailed the condensation of 4-aminoantipyrine with 4-methoxy-2-hydroxybenzaldehyde to produce a monoclinic polymorph of a benzylideneamino compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzaldehyde derivatives are influenced by their molecular structure. The spectroscopic study mentioned earlier provides insights into the physical properties such as vibrational frequencies and NMR chemical shifts, which are crucial for understanding the behavior of these compounds . The crystallographic analysis contributes to the understanding of the solid-state properties, including molecular conformations and intermolecular interactions .
Applications De Recherche Scientifique
Thermophysical Properties
A study by Temprado, Roux, and Chickos (2008) examined the thermophysical properties of several solid aldehydes, including related compounds to 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde. Their research utilized differential scanning calorimetry to report temperatures, enthalpies, entropies of fusion, and heat capacities as a function of temperature for these compounds (Temprado, Roux, & Chickos, 2008).
Synthesis and Reactions in Non-Aqueous Medium
Yüksek et al. (2005) described the synthesis of derivatives from reactions involving similar aldehydes, highlighting the chemical processes and spectral data characterization. This study contributes to the understanding of the synthesis and reaction behaviors of related compounds in non-aqueous media (Yüksek et al., 2005).
Antibacterial Activities
He and Xue (2021) investigated the antibacterial properties of hydrazone compounds derived from similar aldehydes. They found that these compounds showed effective antibacterial material properties, potentially contributing to the development of new antibacterial agents (He & Xue, 2021).
Crystal Structure Analysis
Research by Nie (2008) focused on the synthesis and crystal structure analysis of compounds derived from 4-dimethylaminobenzaldehyde. The study's insights into molecular structure and hydrogen bonding patterns are relevant for understanding the structural properties of related compounds (Nie, 2008).
Luminescent Properties and Biological Activities
Burlov et al. (2018) synthesized zinc complexes with Schiff-base ligands derived from similar aldehydes and examined their luminescent properties and biological activities. This research highlights potential applications in materials science and biological fields (Burlov et al., 2018).
Antifungal Agent Development
Illicachi et al. (2017) synthesized novel compounds involving 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde, assessing their antifungal activities. Their findings suggest potential applications in developing antifungal agents (Illicachi et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-13(2)6-7-16-11-5-4-10(9-14)8-12(11)15-3/h4-5,8-9H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRBLARAKLUVLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424718 | |
| Record name | 4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde | |
CAS RN |
55589-46-3 | |
| Record name | 4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)
![Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate](/img/structure/B1310252.png)




![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)





